methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate
Description
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (CAS: 478080-39-6) is a pyridine-based compound with the molecular formula C₁₅H₁₁ClN₂O₃ and a molecular weight of 302.71 g/mol . Its structure features a 4-chlorophenyl group at the pyridine ring’s 4-position, a cyano (-CN) substituent at the 3-position, and an ester-linked acetate moiety at the 2-oxo position.
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-14(19)9-18-7-6-12(13(8-17)15(18)20)10-2-4-11(16)5-3-10/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUCIZVVXUOTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (CAS Number: 338978-62-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClN2O3
- Molecular Weight : 302.71 g/mol
- Boiling Point : Approximately 471.4 °C
- Density : 1.39 g/cm³
Research into the pharmacodynamics of this compound indicates that it may exert its biological effects through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial and antifungal properties. Its structural features, particularly the presence of the chlorophenyl and cyano groups, are believed to enhance its interaction with microbial targets.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism, leading to cell death or growth inhibition.
- Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into microbial cells, where it can exert its effects more effectively.
Antibacterial and Antifungal Properties
A study evaluating various derivatives of pyridine compounds reported that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
The compound also showed antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 16.69 µM .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated complete inhibition of growth in S. aureus and E. coli within an 8-hour period at optimal concentrations .
- Synergistic Effects with Other Compounds : Research has shown that when combined with other antimicrobial agents, this compound enhances the overall antimicrobial effect, suggesting potential for use in combination therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Core Heterocycles: The target compound’s pyridine core contrasts with the thiazolidinone ring in and the propenyl-thioxo scaffold in . Pyridine derivatives typically exhibit greater aromatic stability compared to thiazolidinones, which may influence metabolic resistance or binding interactions.
- Functional Groups: The target’s cyano and ester groups differ from the thiazolyl-hydrazinylidene in and the thioxo-piperazinyl-furoyl in . These variations impact electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and solubility.
- Synthesis: The thiazolidinone analog was synthesized via a thia-Michael reaction using dimethyl acetylenedicarboxylate, suggesting a pathway distinct from the target compound’s unspecified synthesis.
Physicochemical Properties
- Solubility: The piperazinyl-furoyl group in may enhance water solubility compared to the target compound’s hydrophobic chlorophenyl and cyano groups.
- Stability : The thioxo (-S-) group in could confer redox sensitivity, whereas the pyridine core in the target compound is likely more thermally stable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
